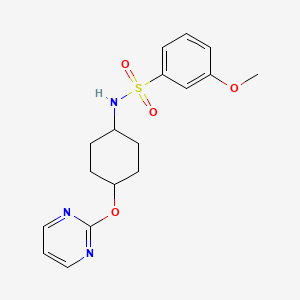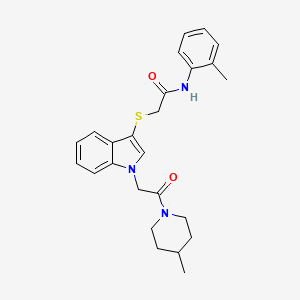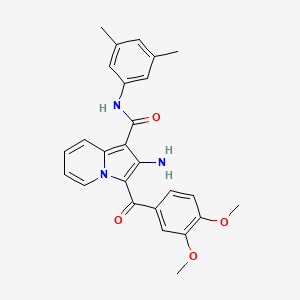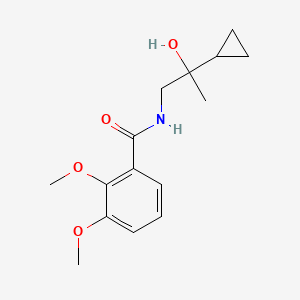![molecular formula C24H15ClF3N3OS B2729564 4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide CAS No. 400076-30-4](/img/structure/B2729564.png)
4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H15ClF3N3OS and its molecular weight is 485.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Agents
Compounds structurally related to "4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide" have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), showcasing antitumor and antibacterial properties. These compounds exhibit varying degrees of potency against human TS, with certain derivatives demonstrating more significant inhibitory effects, suggesting their potential utility as antitumor and/or antibacterial agents (Gangjee et al., 1996).
Cytotoxic Activity
Novel thiopyrimidine derivatives, including those related to the compound of interest, have been synthesized and their crystal structures analyzed. Studies on their cytotoxic activity against various cancer cell lines revealed that certain derivatives exhibit weak activity, indicating a potential for further exploration as chemotherapeutic agents (Stolarczyk et al., 2018).
NF-kB and AP-1 Gene Expression Inhibitors
Research into pyrimidine derivatives has also explored their role as inhibitors of NF-kB and AP-1 gene expression, which are crucial in the regulation of immune responses and inflammation. Substitutions on the pyrimidine ring, including those similar to the specified compound, have shown to maintain activity, suggesting potential applications in treating diseases where NF-kB and AP-1 play a key role (Palanki et al., 2000).
High-Performance Polymeric Materials
The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which could be structurally related to the compound , has led to the development of materials with high refractive indices and small birefringence. These materials are valuable for applications requiring optical clarity, high thermal stability, and mechanical strength, such as in aerospace and electronics (Tapaswi et al., 2015).
Antimicrobial Activities
Additionally, certain pyrimidine derivatives have been synthesized and found to exhibit antimicrobial activities. This underscores the potential of compounds within this chemical class, including "this compound," to serve as leads in the development of new antimicrobial agents (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N3OS/c25-17-9-11-19(12-10-17)33-23-20(14-29-21(31-23)15-5-2-1-3-6-15)22(32)30-18-8-4-7-16(13-18)24(26,27)28/h1-14H,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJTCMTTLXPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2729481.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2729482.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B2729483.png)
![8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729486.png)


![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729490.png)




![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)